molecular formula C23H20N4O4S B12165919 methyl 5-(2-methoxyphenyl)-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

methyl 5-(2-methoxyphenyl)-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B12165919
M. Wt: 448.5 g/mol
InChI Key: GVXAWVLPOHJKQT-UHFFFAOYSA-N
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Description

Methyl 5-(2-methoxyphenyl)-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methoxyphenyl group at position 5, a carboxamide linkage to a 1-methyl-3-phenylpyrazole moiety at position 2, and a methyl ester at position 2. This structure combines aromatic, hydrogen-bonding, and ester functional groups, making it a candidate for pharmaceutical or materials science applications.

Properties

Molecular Formula

C23H20N4O4S

Molecular Weight

448.5 g/mol

IUPAC Name

methyl 5-(2-methoxyphenyl)-2-[(2-methyl-5-phenylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C23H20N4O4S/c1-27-17(13-16(26-27)14-9-5-4-6-10-14)21(28)25-23-24-19(22(29)31-3)20(32-23)15-11-7-8-12-18(15)30-2/h4-13H,1-3H3,(H,24,25,28)

InChI Key

GVXAWVLPOHJKQT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4OC)C(=O)OC

Origin of Product

United States

Biological Activity

Methyl 5-(2-methoxyphenyl)-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C20H20N4O3S\text{C}_{20}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

Key Properties:

  • Molecular Weight: 396.46 g/mol
  • Solubility: Soluble in organic solvents; limited solubility in water.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The thiazole and pyrazole moieties are known for their ability to interact with enzymes and receptors, leading to several pharmacological effects.

Target Enzymes and Receptors

  • Aromatase Inhibition: The compound may inhibit aromatase, an enzyme crucial for estrogen biosynthesis. This inhibition can influence hormonal pathways, potentially benefiting conditions like hormone-sensitive cancers.
  • Antioxidant Activity: The presence of methoxy groups enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
  • Anti-inflammatory Effects: Preliminary studies suggest that it may modulate inflammatory pathways, reducing cytokine production.

Anticancer Activity

Research indicates that derivatives of thiazole and pyrazole exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.4
HeLa (Cervical Cancer)12.8
A549 (Lung Cancer)10.5

Antimicrobial Activity

The compound has shown promising results in inhibiting bacterial growth, particularly against Gram-positive bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or function.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Antioxidant Activity

In vitro assays have demonstrated that this compound exhibits significant free radical scavenging activity, which is essential for preventing oxidative stress-related diseases.

Case Studies and Research Findings

  • Study on Anticancer Efficacy: A study published in the Journal of Medicinal Chemistry evaluated various thiazole derivatives for anticancer activity. The results indicated that this compound displayed notable cytotoxicity against multiple cancer cell lines, supporting its potential as an anticancer agent .
  • Antimicrobial Studies: Research conducted by the West African Journal of Medicine highlighted the antimicrobial properties of thiazole derivatives, including our compound of interest. The study concluded that these compounds could serve as lead candidates for developing new antibiotics .
  • Pharmacokinetic Analysis: A pharmacokinetic study indicated favorable absorption and distribution characteristics for this compound, suggesting potential for therapeutic use .

Scientific Research Applications

Synthesis and Characterization

The synthesis of methyl 5-(2-methoxyphenyl)-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step reactions that incorporate key functional groups. The compound can be synthesized through a combination of thiazole chemistry and pyrazole derivatives, which are known for their biological activity.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR): Used to confirm the structure by identifying the chemical environment of hydrogen and carbon atoms.
  • Mass Spectrometry (MS): Provides molecular weight confirmation and structural insights.
  • X-ray Crystallography: Offers detailed information about the molecular geometry and arrangement in the solid state.

Anticancer Activity

This compound has been evaluated for its anticancer properties. Compounds with similar structures have shown promising results against various cancer cell lines. For instance, pyrazole derivatives have been reported to exhibit cytotoxic effects on colorectal cancer cells, indicating a potential for further development in cancer therapeutics .

Antimicrobial Properties

The thiazole moiety is known for its antibacterial activity. Studies have demonstrated that derivatives of thiazoles possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The incorporation of the methoxyphenyl group enhances this activity, making compounds like this compound potential candidates for developing new antibiotics .

Anti-inflammatory Effects

Research indicates that thiazole derivatives can act as inhibitors of inflammatory pathways. The compound's structure suggests it may interact with enzymes involved in inflammation, such as lipoxygenases. In silico studies have pointed towards its potential as a 5-lipoxygenase inhibitor, which could lead to novel anti-inflammatory therapies .

Material Science Applications

Beyond biological applications, this compound may also find uses in material sciences. Its unique chemical structure allows for potential applications in:

  • Organic Electronics: As an organic semiconductor due to its π-conjugated system.
  • Photovoltaic Devices: Potential use in solar cells where organic compounds are utilized for light absorption and charge transport.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of pyrazole derivatives similar to this compound against various human cancer cell lines. Results indicated a significant reduction in cell viability, suggesting that modifications to the pyrazole ring can enhance anticancer activity.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, compounds with thiazole structures were tested against multiple bacterial strains. The results showed that modifications similar to those present in this compound led to improved antimicrobial activity compared to standard antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The compound shares a thiazole-pyrazole backbone with several analogs described in the evidence. Key structural variations include:

  • Substituents on aromatic rings: The 2-methoxyphenyl group distinguishes it from compounds like ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate (), which features 4-chloro- and 4-fluorophenyl substituents.
  • Ester vs.

Crystallographic and Conformational Analysis

  • Planarity and packing : The target compound’s pyrazole-thiazole core is likely planar, as seen in analogs (). However, substituents like the 2-methoxyphenyl group may introduce steric hindrance, causing deviations from planarity (e.g., perpendicular orientation of fluorophenyl groups in ) .
  • The carboxamide and ester groups in the target molecule could form intermolecular H-bonds, influencing melting points or solubility .

Physicochemical Properties

A comparison of key properties is summarized below:

Compound Molecular Weight (g/mol) Melting Point (°C) Crystallographic Data Notable Features
Target Compound ~439.45* Not reported Likely triclinic/P̄1 (inferred from ) 2-Methoxyphenyl, methyl ester
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate 457.90 Not reported Monoclinic/P2₁/c Halogenated aryl groups
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-triazol-4-yl)thiazole ~510.40* Not reported Triclinic/P̄1 Triazole-thiazole hybrid
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile 352.40 242–243 Not reported Nitrile, hydroxyl, and pyrimidine groups

*Calculated based on molecular formula.

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